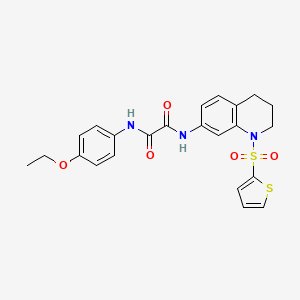

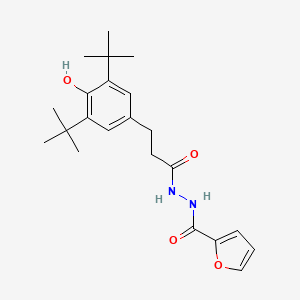

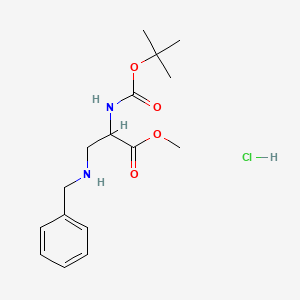

N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Antitumor Activity

A study by Sławiński and Brzozowski (2006) highlights the synthesis of novel benzenesulfonamide derivatives, including those structurally related to N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide, showing significant antitumor activity. This research indicates the potential of these compounds in the development of cancer treatments, particularly against non-small cell lung cancer and melanoma, due to their remarkable activity and selectivity toward certain cell lines (Sławiński & Brzozowski, 2006).

Catalytic Applications in Organic Synthesis

Miura et al. (1998) demonstrated the utility of related benzenesulfonamide compounds in catalytic applications for organic synthesis. Their research presents a method for oxidative cross-coupling reactions using a palladium-copper catalyst system, which underlines the versatility of benzenesulfonamide derivatives in facilitating complex chemical transformations (Miura, Tsuda, Satoh, Pivsa-Art, & Nomura, 1998).

Herbicide Selectivity and Mode of Action

Research into the metabolism of chlorsulfuron, a compound structurally related to benzenesulfonamides, by Sweetser, Schow, and Hutchison (1982) and Ray (1982) offers insights into the selectivity and mode of action of this class of herbicides. These studies contribute to understanding how certain plants can metabolize herbicides, leading to selective weed control in agricultural settings (Sweetser, Schow, & Hutchison, 1982); (Ray, 1982).

Inhibition of Carbonic Anhydrases

A study by Vaškevičienė et al. (2019) on benzenesulfonamides bearing methyl and chloro substituents as inhibitors of carbonic anhydrase isoforms showcases the therapeutic potential of these compounds. Their ability to bind selectively to certain isoforms of carbonic anhydrases points to their potential use in treating diseases like glaucoma, epilepsy, and certain tumors (Vaškevičienė et al., 2019).

Novel Nonsteroidal Progesterone Receptor Antagonists

The development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor antagonists by Yamada et al. (2016) illustrates the potential of benzenesulfonamide derivatives in treating conditions related to the progesterone receptor. This research opens new avenues for the clinical treatment of diseases such as uterine leiomyoma and breast cancer (Yamada et al., 2016).

properties

IUPAC Name |

N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2S/c19-17-14-10-4-6-12-7-5-11-15(16(12)14)18(17)20-23(21,22)13-8-2-1-3-9-13/h1-11,17-18,20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTOJBLHWHAHPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2C(C3=CC=CC4=C3C2=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide;hydrochloride](/img/structure/B2713065.png)

![6-(4-methoxyphenyl)-N-(2-pyridin-2-ylethyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2713067.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2713071.png)

![Methyl 2-[(9S)-7-(4-chlorophenyl)-4-[5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentylcarbamoyl]-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B2713074.png)

![5-chloro-2-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2713077.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2713083.png)